molecular formula C10H10N4O3S2 B8667657 3-(Methanesulfonyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide CAS No. 651305-75-8

3-(Methanesulfonyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide

Cat. No. B8667657
M. Wt: 298.3 g/mol
InChI Key: CPQQMTFKDJNSIZ-UHFFFAOYSA-N
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Description

3-(Methanesulfonyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C10H10N4O3S2 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Methanesulfonyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methanesulfonyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

651305-75-8

Product Name

3-(Methanesulfonyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide

Molecular Formula

C10H10N4O3S2

Molecular Weight

298.3 g/mol

IUPAC Name

3-methylsulfonyl-5-(pyridin-4-ylamino)-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C10H10N4O3S2/c1-19(16,17)10-7(8(11)15)9(18-14-10)13-6-2-4-12-5-3-6/h2-5H,1H3,(H2,11,15)(H,12,13)

InChI Key

CPQQMTFKDJNSIZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NSC(=C1C(=O)N)NC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Compound 8 (500 mg, 1.88 mmol) is slurried in acetic anhydride (1.25 mL) and acetic acid (1.25 mL). Hydrogen peroxide (30%, 0.532 mL, 4.7 mmol) is added and stirred for 1 hour. Additional hydrogen peroxide (30%, 0.532 mL, 4.7 mmol) is then added and the reaction is stirred for 1 hour. Water (about 15 mL) is added and the solids were filtered and further dried in vacuo. These solids were determined to be mainly 3-Methanesulfinyl-5-(pyridin-4-ylamino)-isothiazole-4-carboxylic acid amide. The solids are thus re-combined with the mother liquor and acetic anhydride (2.0 mL), acetic acid (2.0 mL) and hydrogen peroxide (30%, 2 mL) are added and stirred for 18 hours at room temperature. The reaction was then extracted with ethyl acetate (15 mL×3) and the combined organics were dried over sodium sulfate, then filtered and concentrated in vacuo obtain crude 3-Methanesulfonyl-5-(pyridin-4-ylamino)-isothiazole-4-carboxylic acid amide (9) (170 mg).
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500 mg
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0.532 mL
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15 mL
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1.25 mL
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